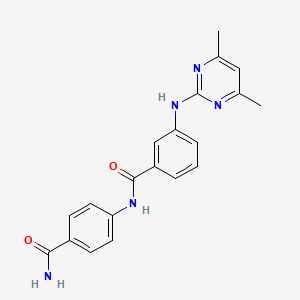

N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Description

N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a benzamide derivative featuring a 4-carbamoylphenyl group and a 4,6-dimethylpyrimidin-2-ylamino substituent.

Properties

Molecular Formula |

C20H19N5O2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |

InChI |

InChI=1S/C20H19N5O2/c1-12-10-13(2)23-20(22-12)25-17-5-3-4-15(11-17)19(27)24-16-8-6-14(7-9-16)18(21)26/h3-11H,1-2H3,(H2,21,26)(H,24,27)(H,22,23,25) |

InChI Key |

YUZAPOODIPPSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C |

Origin of Product |

United States |

Biological Activity

N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide, a compound with the CAS number 1435904-92-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : CHNO

- Molecular Weight : 361.4 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The compound exhibits biological activity primarily through its interactions with specific cellular targets. Its structure suggests potential inhibitory effects on various enzymes and receptors, which can modulate biochemical pathways related to cell proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound may serve as effective inhibitors against viral infections, particularly filoviruses such as Ebola and Marburg viruses. These compounds demonstrated low cytotoxicity and potent antiviral activity (EC50 values < 1 μM), indicating their potential as therapeutic agents in viral infections .

Antitumor Activity

Research has also explored the antitumor properties of benzamide derivatives. Compounds with similar structural frameworks have been shown to inhibit histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against various cancer cell lines.

Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of related compounds, a series of 4-(aminomethyl)benzamide derivatives were synthesized and evaluated for their ability to inhibit the entry of Ebola virus. Compounds exhibiting structural similarities to this compound were identified as potent inhibitors with EC50 values below 10 μM against both EBOV and MARV .

Study 2: Antitumor Mechanisms

Another investigation assessed the antitumor effects of N-substituted benzamide derivatives. The study found that certain derivatives could effectively inhibit DNMT1 and DNMT3A, enzymes involved in DNA methylation processes linked to cancer progression. The most potent derivative exhibited an EC50 value of 0.9 μM against DNMT3A . This highlights the potential of benzamide derivatives in epigenetic therapies.

Summary of Findings

The biological activity of this compound is promising, particularly in the realms of antiviral and antitumor research. The following table summarizes key findings related to its biological activity:

| Activity Type | EC50 Value (μM) | Notes |

|---|---|---|

| Antiviral (EBOV/MARV) | < 1 | Potent entry inhibitors |

| Antitumor (DNMT Inhibition) | 0.9 | Effective against leukemia cell lines |

Scientific Research Applications

Research indicates that N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide exhibits significant biological activity, particularly in the following areas:

Antiviral Applications

- Mechanism : Compounds similar to this compound have been shown to inhibit viral entry mechanisms, particularly against the Ebola virus (EBOV) and Marburg virus (MARV).

- Case Study : In a study evaluating a series of related compounds, certain derivatives demonstrated EC50 values below 10 μM for inhibiting viral entry, indicating potent antiviral properties.

Antitumor Mechanisms

- Mechanism : The compound has been linked to the inhibition of DNA methyltransferases (DNMT1 and DNMT3A), which are enzymes involved in DNA methylation processes associated with cancer progression.

- Case Study : Research found that specific derivatives of benzamide could inhibit DNMT3A with an EC50 value of 0.9 μM, showcasing their potential in epigenetic therapies for cancer treatment.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | EC50 Value (μM) | Notes |

|---|---|---|

| Antiviral (EBOV/MARV) | < 10 | Potent entry inhibitors |

| Antitumor (DNMT Inhibition) | 0.9 | Effective against leukemia cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

- Benzamide backbone : Common among analogs for hydrogen-bonding capacity.

- 4,6-Dimethylpyrimidin-2-ylamino group: Provides rigidity and π-stacking interactions.

Key Analogs:

N-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide (3g) Structural Differences: Replaces the carbamoyl group with a sulfamoyl moiety and adds a 4-methoxyphenyl-propenone chain. Properties: Melting point 229–231°C, molecular weight 544.1657 [M + H]+, and 60% synthesis yield . Implications: The sulfamoyl group may enhance enzyme inhibition (e.g., carbonic anhydrase), while the methoxyphenyl group improves lipophilicity.

2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide (6a-6f) Structural Differences: Features a 4,6-diphenylpyrimidine core and an aminophenylacetamide side chain. Implications: Bulkier substituents may reduce solubility but increase binding affinity to hydrophobic targets .

Alkoxy-Substituted Benzamides ()

- Examples : Butoxy, pentyloxy, and hexyloxy chains on the benzamide backbone.

- Implications : Longer alkoxy chains improve membrane permeability but may reduce aqueous solubility .

Thioether-Linked Benzamides ()

- Examples : Thiazolylmethylthio or thienylmethylthio substituents.

- Implications : Thioether groups enhance metabolic stability and target selectivity in anticancer or antiviral contexts .

Table 1: Comparative Data for Selected Analogs

*Calculated based on structure; †Molecular weight discrepancy noted in .

Preparation Methods

Stepwise Assembly via Amide Coupling

Route 1: Carboxylic Acid Activation Followed by Amidation

-

Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic Acid

-

Procedure : React 3-aminobenzoic acid with 2-chloro-4,6-dimethylpyrimidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

-

Key Reaction :

\text{3-NH}_2\text{-C}_6\text{H}_4\text{COOH} + \text{Cl-C}_5\text{H}_3\text{N}_2(\text{CH}_3)_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-[(4,6-\text{diCH}_3-\text{pyrimidin-2-yl})-\text{NH}]\text{-C}_6\text{H}_4\text{COOH} + \text{KCl}

-

-

Amide Formation with 4-Aminobenzamide

-

Procedure : Activate the carboxylic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF, followed by coupling with 4-aminobenzamide and N,N-diisopropylethylamine (DIPEA) at room temperature for 6 hours.

-

Key Reaction :

\text{3-[(4,6-\text{diCH}_3-\text{pyrimidin-2-yl})-\text{NH}]\text{-C}_6\text{H}_4\text{COOH} + \text{H}_2\text{N-C}_6\text{H}_4\text{CONH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} + \text{Byproducts}

-

Direct Amination of Preformed Benzamide

Route 2: Nucleophilic Aromatic Substitution

-

Synthesis of 3-Nitro-N-(4-carbamoylphenyl)benzamide

-

Reduction and Subsequent Amination

Optimization and Challenges

Solvent and Catalyst Selection

Byproduct Management

-

Chloro Impurities : Excess 2-chloro-4,6-dimethylpyrimidine (1.5 equiv) minimizes residual starting material.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound with >98% purity.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the common synthetic routes for preparing N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyrimidinyl amine is reacted with a benzoyl chloride derivative under basic conditions (e.g., using triethylamine in dry THF) to form the benzamide backbone. Subsequent carbamoylation of the phenyl group is achieved via reaction with cyanogen bromide or urea derivatives. Optimization includes:

- Temperature control (e.g., 0–5°C for carbamoylation to prevent side reactions).

- Catalysts like DMAP for acyl transfer efficiency.

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution single-crystal data to resolve bond angles and torsional strain .

- NMR spectroscopy : Employ - and -NMR with deuterated DMSO to confirm hydrogen bonding and substituent positions.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using ESI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:

- Comparative bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Compare activity with derivatives lacking the 4-carbamoylphenyl group to isolate functional motifs .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., MEK or mTOR) based on pyrimidine-amide pharmacophores .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding free energy over 100 ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on IC values using descriptors like logP and polar surface area .

Q. How can crystallographic data be leveraged to design derivatives with improved solubility?

- Methodological Answer :

- Hirshfeld surface analysis : Identify hydrogen-bond donors/acceptors (e.g., carbamoyl NH) using CrystalExplorer. Modify substituents to enhance water interaction (e.g., replace methyl with hydroxyl groups).

- Co-crystallization : Screen co-formers (e.g., succinic acid) to create salts or co-crystals with higher aqueous stability .

Data Contradiction Analysis

Q. Why might solubility predictions from computational models conflict with experimental results?

- Methodological Answer :

- Force field limitations : OPLS-AA may underestimate π-π stacking in dimethylpyrimidinyl groups. Validate with COSMO-RS for solvation entropy.

- Polymorphism : Use DSC and PXRD to detect amorphous vs. crystalline forms, which affect solubility .

Experimental Design

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block the pyrimidinyl amine with Boc before benzamide coupling.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to suppress hydrolysis of the carbamoyl group .

Biological Mechanism Studies

Q. How can researchers validate the compound’s hypothesized inhibition of kinase pathways?

- Methodological Answer :

- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2 for MEK inhibition) in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.